molecular formula C22H22N4O3 B2603590 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1797259-86-9

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Numéro de catalogue: B2603590
Numéro CAS: 1797259-86-9
Poids moléculaire: 390.443
Clé InChI: NDMLOKRFCDRYIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of CPY-PZ involves several steps, including cyclization, functional group transformations, and coupling reactions. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields and purity. Notably, Suzuki–Miyaura cross-coupling reactions have been employed to introduce the pyridyl and pyrazole moieties. Boron-based reagents play a crucial role in these transformations, enabling efficient carbon–carbon bond formation .


Chemical Reactions Analysis

  • Mono-Borylation : Under steric control, CPY-PZ can undergo mono-borylation, selectively modifying specific positions on the aromatic rings .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Studies have explored the synthesis of heterocyclic compounds with potential biological activities. For example, the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors through molecular hybridization have shown promise in developing new antituberculosis agents (V. U. Jeankumar et al., 2013). Similarly, novel pyrazolopyrimidines derivatives were synthesized as anticancer and anti-5-lipoxygenase agents, indicating the utility of heterocyclic compounds in therapeutic development (A. Rahmouni et al., 2016).

Anticancer Agents

Research has focused on the development of anticancer agents, where novel compounds have been synthesized and evaluated for their cytotoxicity against cancer cell lines. For instance, pyrazole derivatives were synthesized and assessed for their HuTopoIIα inhibitory activity and cytotoxicity, highlighting the importance of structural modification in enhancing anticancer activity (Raquib Alam et al., 2016). Another study presented the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents, further emphasizing the role of heterocyclic compounds in cancer research (I. Nassar et al., 2015).

Enzymatic Activity Enhancement

Some compounds have been shown to increase the reactivity of enzymes, which can be crucial for understanding enzyme function and developing enzyme-based therapies. Research into pyrazolopyrimidinyl keto-esters and their enzymatic activity provides insights into how structural modifications can influence biological processes, potentially leading to novel therapeutic applications (Mohamed Abd, 2008).

Propriétés

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-22(21-14-28-19-3-1-2-4-20(19)29-21)24-11-12-26-18(16-5-6-16)13-17(25-26)15-7-9-23-10-8-15/h1-4,7-10,13,16,21H,5-6,11-12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMLOKRFCDRYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3COC4=CC=CC=C4O3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.